tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate
Overview
Description
“tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate” is a chemical compound with the CAS number 335255-43-1 . It has a molecular weight of 290.39 and is typically stored in a dark place, sealed in dry conditions, at 2-8°C .
Synthesis Analysis
The synthesis of this compound involves palladium-catalyzed cross-coupling reactions . In one method, tert-butyl carbamate is reacted with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) . The yield of the reaction varies depending on the specific conditions and reactants used, with yields reported up to 100% .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H18N2O2S/c1-15(2,3)19-14(18)17-12-7-6-10(9-11(12)16)13-5-4-8-20-13/h4-9H,16H2,1-3H3,(H,17,18) . This indicates that the compound has a complex structure with multiple functional groups, including a carbamate group and a thiophene ring.Chemical Reactions Analysis
The compound is involved in palladium-catalyzed cross-coupling reactions . These reactions are commonly used in organic synthesis to form carbon-carbon bonds. The compound can react with various aryl (Het) halides in the presence of a base .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 290.39 . It should be stored in a dark place, sealed in dry conditions, at 2-8°C .Scientific Research Applications
1. Catalytic Applications
The compound tert-Butyl phenylsulfonyl(thiphen-2-yl)methylcarbamate, a derivative of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate, has been used in the context of rhodium-catalyzed enantioselective addition reactions. This involves the use of arylboronic acids with N-Boc amines, demonstrating its utility in precise, catalytic processes in organic synthesis (Storgaard & Ellman, 2009).
2. Asymmetric Synthesis
This compound is involved in asymmetric Mannich reactions for synthesizing chiral amino carbonyl compounds. This highlights its role in the preparation of stereoselectively enriched compounds, which are critical in pharmaceutical and material sciences (Yang, Pan, & List, 2009).
3. Intermediate for Biologically Active Compounds
This compound serves as an intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291), underlining its importance in medicinal chemistry and drug development (Zhao et al., 2017).
4. Synthesis of Amino Acids Analogs
Research has demonstrated the utility of tert-Butyl bromoacetate, a related compound, in synthesizing analogs of aromatic amino acids. This application is significant in the development of novel peptides and proteins with diverse biological activities (Arvanitis et al., 1998).
5. Environmental Chemistry
Research involving tert-butyl carbamates, including this compound, indicates their use in environmentally benign reactions for the deprotection of esters and ethers. This is crucial in green chemistry for developing eco-friendly synthetic methods (Li et al., 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
tert-butyl N-(2-amino-4-thiophen-2-ylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-15(2,3)19-14(18)17-12-7-6-10(9-11(12)16)13-5-4-8-20-13/h4-9H,16H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJJINIJWXHEQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40727648 | |
Record name | tert-Butyl [2-amino-4-(thiophen-2-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40727648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335255-43-1 | |
Record name | tert-Butyl [2-amino-4-(thiophen-2-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40727648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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